2-({1-[(4-bromophenyl)methyl]piperidin-4-yl}methoxy)pyrazine
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Overview
Description
2-({1-[(4-bromophenyl)methyl]piperidin-4-yl}methoxy)pyrazine is a complex organic compound that features a pyrazine ring substituted with a piperidine moiety and a bromophenyl group
Mechanism of Action
Target of Action
It’s known that piperazine, a structural motif in this compound, is found in biologically active compounds for a variety of disease states . These include antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Mode of Action
The compound might interact with its targets through a mechanism similar to the suzuki–miyaura (sm) coupling reaction . This reaction involves the formation of a new carbon-carbon bond through the oxidative addition of palladium to an electrophilic organic group, followed by transmetalation with a nucleophilic organic group .
Biochemical Pathways
The compound might influence the pathways associated with the diseases targeted by piperazine-based drugs .
Pharmacokinetics
It’s known that piperazine can positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Some derivatives of 1,2,4-triazole with a piperazine moiety have exhibited good antibacterial activity .
Action Environment
The suzuki–miyaura coupling reaction, which might be involved in the compound’s mode of action, is known for its mild and functional group tolerant reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(4-bromophenyl)methyl]piperidin-4-yl}methoxy)pyrazine typically involves multiple steps
Preparation of Piperidine Derivative: The piperidine derivative can be synthesized through a Mannich reaction, where piperidine reacts with formaldehyde and a secondary amine.
Introduction of Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction, where a bromobenzyl halide reacts with the piperidine derivative.
Formation of Pyrazine Ring: The final step involves the formation of the pyrazine ring through a cyclization reaction, where the intermediate compound reacts with a suitable reagent to form the pyrazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-({1-[(4-bromophenyl)methyl]piperidin-4-yl}methoxy)pyrazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-({1-[(4-bromophenyl)methyl]piperidin-4-yl}methoxy)pyrazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with various biological targets.
Materials Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.
Biological Research: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
2-({1-[(4-chlorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine: Similar structure but with a chlorine atom instead of bromine.
2-({1-[(4-fluorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine: Similar structure but with a fluorine atom instead of bromine.
2-({1-[(4-methylphenyl)methyl]piperidin-4-yl}methoxy)pyrazine: Similar structure but with a methyl group instead of bromine.
Uniqueness
The uniqueness of 2-({1-[(4-bromophenyl)methyl]piperidin-4-yl}methoxy)pyrazine lies in the presence of the bromophenyl group, which can impart specific electronic and steric properties to the compound. This can influence its reactivity, binding affinity, and overall biological activity, making it distinct from its analogs with different substituents.
Properties
IUPAC Name |
2-[[1-[(4-bromophenyl)methyl]piperidin-4-yl]methoxy]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrN3O/c18-16-3-1-14(2-4-16)12-21-9-5-15(6-10-21)13-22-17-11-19-7-8-20-17/h1-4,7-8,11,15H,5-6,9-10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHEBLGVOZGORJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=NC=CN=C2)CC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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